Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate
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Overview
Description
Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a thiolane ring, and a carbamothioylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate typically involves multiple steps:
Formation of the benzoate ester: This can be achieved by esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the thiolane ring: The thiolane ring can be introduced through a nucleophilic substitution reaction, where a suitable thiolane precursor reacts with the benzoate ester.
Addition of the carbamothioylsulfanyl group: This step involves the reaction of the intermediate compound with a carbamothioylsulfanyl reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiolane ring and carbamothioylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group or the thiolane ring, leading to the formation of alcohols or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoate ring or the thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or thiols.
Scientific Research Applications
Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein modification, and as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. The thiolane ring and carbamothioylsulfanyl group play crucial roles in these interactions, often through the formation of disulfide bonds or other covalent modifications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzoic acid
- Methyl 4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzoate
Uniqueness
Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate is unique due to the presence of the carbamothioylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological targets are required.
Properties
IUPAC Name |
methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S3/c1-19-13(16)11-4-2-10(3-5-11)8-21-14(20)15-12-6-7-22(17,18)9-12/h2-5,12H,6-9H2,1H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISGUKMKDYJASN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC(=S)NC2CCS(=O)(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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